1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene
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Overview
Description
1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene is an organic compound with the molecular formula C8H5BrF4 It is a derivative of benzene, where a bromine atom and a tetrafluoroethyl group are substituted at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1,2,2,2-tetrafluoroethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate in an alkaline medium is a typical oxidizing agent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Benzoic acid derivatives.
Reduction: 4-(1,2,2,2-tetrafluoroethyl)benzene.
Scientific Research Applications
1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the development of bioactive molecules and probes for biological studies.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene depends on its chemical reactivity. The bromine atom and the tetrafluoroethyl group influence the compound’s electronic properties, making it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved in its reactions are determined by the specific functional groups and reaction conditions employed .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
- 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
- (1-Bromo-2,2,2-trifluoroethyl)benzene
Uniqueness
1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene is unique due to the presence of the tetrafluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for synthesizing compounds with enhanced stability and reactivity compared to other brominated benzene derivatives .
Properties
IUPAC Name |
1-bromo-4-(1,2,2,2-tetrafluoroethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-6-3-1-5(2-4-6)7(10)8(11,12)13/h1-4,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTZLWKHBFQRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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